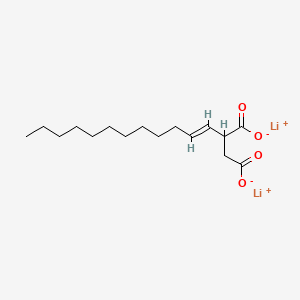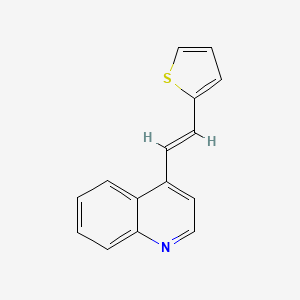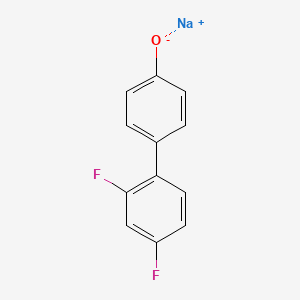
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C24H29N It is known for its unique structure, which includes an indene moiety linked to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the condensation of an indene derivative with an aniline derivative under specific conditions. One common method involves the reaction of 1H-indene-1-carbaldehyde with N,N-dibutylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline or indene derivatives.
科学研究应用
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Dibutylaniline: Similar in structure but lacks the indene moiety.
4-(1H-Inden-1-ylidenemethyl)aniline: Similar but without the dibutyl groups.
N,N-Dibutyl-4-methylaniline: Similar but with a methyl group instead of the indene moiety.
Uniqueness
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the indene and dibutyl groups, which confer distinct chemical properties and potential applications. This combination of structural features makes it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
2448-82-0 |
|---|---|
分子式 |
C24H29N |
分子量 |
331.5 g/mol |
IUPAC 名称 |
N,N-dibutyl-4-[(E)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C24H29N/c1-3-5-17-25(18-6-4-2)23-15-11-20(12-16-23)19-22-14-13-21-9-7-8-10-24(21)22/h7-16,19H,3-6,17-18H2,1-2H3/b22-19+ |
InChI 键 |
FDZIYCHATWJZCH-ZBJSNUHESA-N |
手性 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















